![molecular formula C25H22ClNO5S B2641713 3-(4-Chlorophenyl)sulfonyl-6,7-dimethoxy-1-[(3-methylphenyl)methyl]quinolin-4-one CAS No. 866808-97-1](/img/structure/B2641713.png)
3-(4-Chlorophenyl)sulfonyl-6,7-dimethoxy-1-[(3-methylphenyl)methyl]quinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(4-Chlorophenyl)sulfonyl-6,7-dimethoxy-1-[(3-methylphenyl)methyl]quinolin-4-one” is a chemical compound with the molecular formula C25H22ClNO5S . It has a molecular weight of 483.96 .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinolinone core with various substituents. The quinolinone core is a bicyclic structure with a benzene ring fused to a pyridone ring . The substituents include a 4-chlorophenylsulfonyl group, two methoxy groups, and a 3-methylphenylmethyl group .Applications De Recherche Scientifique
Synthesis and Metabolism
Synthesis Techniques : The synthesis of similar quinoline derivatives, such as ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (TAK-603), involves methods like the use of methanesulfonyl as a protective group, indicating potential approaches for synthesizing related compounds (Mizuno et al., 2006).
Metabolic Pathways : Studies on the metabolic fate of synthetic cannabinoid receptor agonists based on similar quinoline structures can provide insights into the metabolism of compounds like 3-(4-Chlorophenyl)sulfonyl-6,7-dimethoxy-1-[(3-methylphenyl)methyl]quinolin-4-one (Richter et al., 2022).
Chemical Properties and Applications
Crystal Structure and Theoretical Investigations : The study of the crystal structure and theoretical properties of similar compounds, such as (3-(2-Chlorophenyl)-5-Tosyl-1,3,3a,4,5,9b-Hexahydroisoxazolo[4,3-c]Quinolin-3a-yl)Methanamine, provides insights into molecular geometry and potential pharmaceutical applications (Kamaraj et al., 2021).
Photoelectric Conversion Properties : Research on nanocrystalline TiO2 electrodes sensitized with hemicyanine derivatives of quinoline suggests potential applications in photoelectric conversion and solar energy harvesting (Wang et al., 2000).
Fluorescence and Spectroscopic Applications : The development of quinoline-based blue-green fluorescent probes indicates the use of such compounds in fluorescence and spectroscopy (Bodke et al., 2013).
Biological and Medicinal Applications
Potential Cancer Inhibition : Certain sulfonamide compounds with quinoline structure have been evaluated as potential cancer inhibitors, suggesting similar possibilities for 3-(4-Chlorophenyl)sulfonyl-6,7-dimethoxy-1-[(3-methylphenyl)methyl]quinolin-4-one (Cumaoğlu et al., 2015).
Antimicrobial Properties : The synthesis and microbial studies of (4-oxo-thiazolidinyl) sulfonamides bearing quinazolin-4(3H)ones indicate potential antimicrobial properties, which could be relevant for related quinoline compounds (Patel et al., 2010).
Inhibitory Effects on Kinases : Optimizing quinolinecarbonitriles as inhibitors of Src kinase activity suggests potential for kinase inhibition in cancer treatment, relevant to similar quinoline structures (Boschelli et al., 2001).
Mécanisme D'action
Target of Action
The primary target of the compound 3-(4-Chlorophenyl)sulfonyl-6,7-dimethoxy-1-[(3-methylphenyl)methyl]quinolin-4-one is the NR2C/NR2D subunit containing NMDA receptors . These receptors play a crucial role in the transmission and modulation of synaptic signals in the central nervous system .
Mode of Action
3-(4-Chlorophenyl)sulfonyl-6,7-dimethoxy-1-[(3-methylphenyl)methyl]quinolin-4-one acts as a positive allosteric modulator of NR2C/NR2D subunit containing NMDA receptors . It increases the channel opening frequency of these receptors by two-fold, with no effect on NR2A or NR2B subtypes . This modulation enhances the signal transmission across the synapses.
Biochemical Pathways
Given its interaction with nmda receptors, it is likely to influence glutamatergic signaling pathways . The downstream effects of this modulation could include changes in neuronal excitability and synaptic plasticity.
Result of Action
The molecular and cellular effects of 3-(4-Chlorophenyl)sulfonyl-6,7-dimethoxy-1-[(3-methylphenyl)methyl]quinolin-4-one’s action would be closely tied to its modulation of NMDA receptors . By enhancing the activity of these receptors, it could potentially influence a range of neuronal processes, from signal transmission to the regulation of synaptic plasticity.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6,7-dimethoxy-1-[(3-methylphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO5S/c1-16-5-4-6-17(11-16)14-27-15-24(33(29,30)19-9-7-18(26)8-10-19)25(28)20-12-22(31-2)23(32-3)13-21(20)27/h4-13,15H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELZHJYGZOOXJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

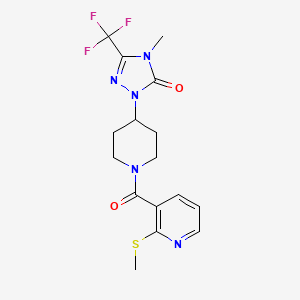

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2641635.png)
![N-[(1,2,3,4-Tetrahydroisoquinolin-1-yl)methyl]aniline](/img/structure/B2641639.png)
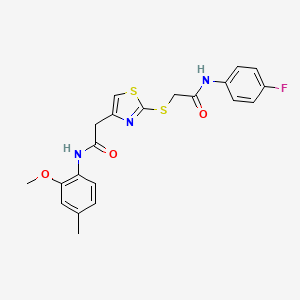
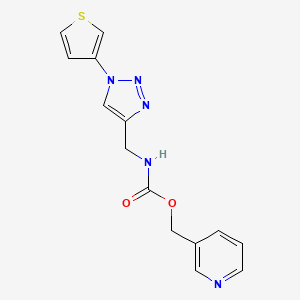
![N-[2-[2-(cyclohexen-1-yl)ethylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2641642.png)
![8-Hydroxy-2-(i-propyl)imidazo[1,2-a]pyridine](/img/structure/B2641643.png)
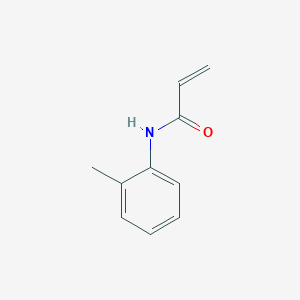
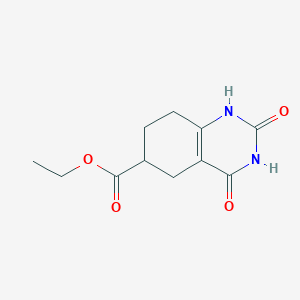
![7-(4-(2-(4-methoxyphenyl)-2-oxoethyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2641648.png)
![2-[(6-chloropyridin-2-yl)formohydrazido]-N-(3,4-dimethylphenyl)-2-oxoacetamide](/img/structure/B2641649.png)
![Methyl 2-[(3S,3aS,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate](/img/structure/B2641652.png)
![N-[1-(2-Methoxyphenyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2641653.png)